molecular formula C19H16FN3O2 B4043273 N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide

N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide

Cat. No.: B4043273
M. Wt: 337.3 g/mol
InChI Key: JSMVNHIZEWCCET-UHFFFAOYSA-N
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Description

N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide is a complex organic compound that features a fluorophenoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield an alcohol or amine.

Scientific Research Applications

N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-2-hydroxypropanamide
  • N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-3-(4H-1,2,4-triazol-4-yl)propanamide

Uniqueness

N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide is unique due to its specific fluorophenoxy and pyridinyl groups, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c20-16-7-1-2-8-17(16)25-19-15(6-4-10-22-19)13-23-18(24)11-14-5-3-9-21-12-14/h1-10,12H,11,13H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMVNHIZEWCCET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=CC=N2)CNC(=O)CC3=CN=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide
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N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide
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N-[[2-(2-fluorophenoxy)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide
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